Nor Verapamil-d7, Hydrochloride is a deuterated analog of Nor Verapamil, which is an N-demethylated metabolite of the calcium channel blocker Verapamil. This compound is primarily utilized in pharmacological studies due to its isotopic labeling, which enhances its stability and allows for precise tracking in biochemical research, particularly in pharmacokinetics and metabolic studies. The molecular formula for Nor Verapamil-d7 is , with a molecular weight of approximately 469.04 g/mol.
Nor Verapamil-d7 is synthesized from Verapamil through a process that involves N-demethylation followed by deuterium labeling. This synthetic approach ensures that the final product retains the structural integrity and pharmacological properties of Nor Verapamil while incorporating deuterium for analytical purposes .
Nor Verapamil-d7 falls under the category of calcium channel blockers, which are primarily used to manage hypertension and other cardiovascular conditions. Its unique isotopic labeling distinguishes it from non-labeled counterparts, making it particularly valuable for research applications.
The synthesis of Nor Verapamil-d7 involves several key steps:
These steps ensure that the compound maintains its pharmacological properties while allowing for enhanced tracking in various studies.
The synthesis typically requires specific reagents and conditions optimized for the incorporation of deuterium without compromising the compound's efficacy. While industrial production methods are not extensively documented, they likely follow similar synthetic routes with adaptations for large-scale production.
Nor Verapamil-d7 can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.
Nor Verapamil-d7 exerts its pharmacological effects by blocking L-type calcium channels, similar to its parent compound, Verapamil. This action results in reduced calcium influx into cardiac and smooth muscle cells, leading to:
These effects make it effective in managing cardiovascular diseases by alleviating symptoms associated with hypertension and arrhythmias.
Nor Verapamil-d7 is stable under standard laboratory conditions but should be handled with care due to potential hazards associated with chemical exposure. It is advisable to use personal protective equipment when handling this compound in laboratory settings .
Nor Verapamil-d7 has several applications in scientific research:
These applications leverage its unique isotopic labeling to provide insights into drug behavior within biological systems, enhancing our understanding of therapeutic regimens involving calcium channel blockers.
Deuterium incorporation into pharmaceutical compounds represents a sophisticated strategy for enhancing metabolic stability while maintaining intrinsic pharmacological activity. In cardiovascular research, this approach has been strategically applied to verapamil metabolites through selective deuterium substitution at key molecular positions. Nor Verapamil-d7 Hydrochloride exemplifies this rational design, featuring seven deuterium atoms (d7) specifically incorporated at the N-demethylated site of the norverapamil structure – replacing all hydrogen atoms in the demethylated aminopropyl group with deuterium isotopes [2] [5]. This precise deuteration targets the metabolic soft spot responsible for extensive first-pass metabolism in verapamil analogs [6].
The fundamental rationale for deuterium substitution centers on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond (compared to carbon-hydrogen C-H bond) significantly alters metabolic transformation rates. Deuterium incorporation at metabolically vulnerable sites can reduce the rate of cytochrome P450-mediated oxidative reactions, particularly demethylation and hydroxylation pathways that dominate verapamil metabolism [5]. This deuterium-induced metabolic resistance does not substantially alter the molecule's steric or electronic properties, preserving its affinity for pharmacological targets including L-type calcium channels and P-glycoprotein transporters [2] [3]. For cardiovascular pharmacologists, this approach provides enhanced pharmacokinetic resolution without compromising the molecule's interaction with its biological targets, enabling more precise tracking of metabolite formation and distribution [8].
Table 1: Key Properties of Nor Verapamil-d7 Hydrochloride
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₂₆H₃₀D₇ClN₂O₄ | Deuterated isotopologue confirmation |
Molecular Weight | 484.08 g/mol | Mass differentiation from non-deuterated analog |
CAS Registry Number | 1216413-74-9 | Unique compound identifier |
Deuterium Incorporation | 7 atoms (99% atom D) | Metabolic stability enhancement |
Purity Specifications | ≥98.77% (HPLC confirmed) | Analytical standard reliability |
Primary Biological Targets | L-type calcium channels, P-glycoprotein | Maintained pharmacological activity post-deuteration |
Nor Verapamil-d7 Hydrochloride serves as an indispensable tracer for mapping the complex metabolic fate of verapamil in biological systems. As the principal N-demethylated metabolite of verapamil, norverapamil undergoes further biotransformations that significantly influence the overall pharmacokinetic profile of this cardiovascular therapeutic [4]. The deuterated isotopologue enables researchers to differentiate metabolite-derived signals from endogenous compounds and concurrently administered pharmaceuticals through distinctive mass spectral patterns [2] [5]. When administered in vitro or in vivo, the +7 mass unit shift and characteristic fragmentation pattern in mass spectrometry provide an unambiguous isotopic signature for tracking the parent compound and its downstream metabolites [3] [8].
The application of Nor Verapamil-d7 Hydrochloride in metabolic studies has revealed critical insights into verapamil's polymorphic metabolism. By simultaneously administering deuterated norverapamil and non-deuterated verapamil, researchers can employ the "twin drug" approach to quantitatively compare metabolic rates and pathways without inter-subject variability [5]. This methodology has demonstrated that norverapamil undergoes extensive Phase II conjugation (particularly glucuronidation) and additional oxidative transformations before renal excretion [4] [5]. Crucially, studies employing this deuterated tracer have quantified the significant contribution of norverapamil to verapamil's overall calcium channel blocking activity, estimated at approximately 20% of the parent compound's potency [2]. The deuterium labeling also enables precise quantification of P-glycoprotein transport kinetics at the blood-brain barrier, where norverapamil serves as a substrate for this efflux transporter [2] [3].
Metabolic Pathway Elucidation and Cardiovascular Applications
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7